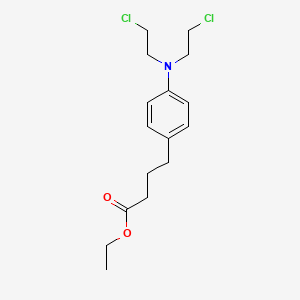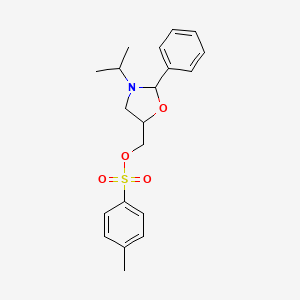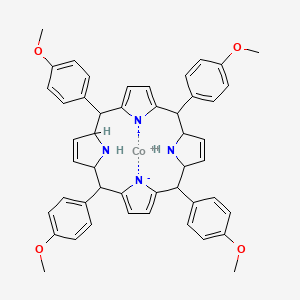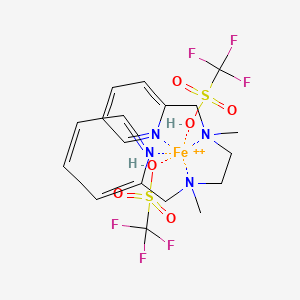
Chlorambucil Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorambucil Ethyl Ester is a derivative of Chlorambucil, a chemotherapy agent used primarily in the treatment of chronic lymphocytic leukemia and malignant lymphomas . This compound retains the alkylating properties of its parent compound, making it a potent agent in disrupting DNA replication and inducing cell death.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chlorambucil Ethyl Ester typically involves the esterification of Chlorambucil with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond . The general reaction can be represented as:
Chlorambucil+EthanolH2SO4Chlorambucil Ethyl Ester+Water
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure ester.
化学反応の分析
Types of Reactions
Chlorambucil Ethyl Ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Chlorambucil and ethanol.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating with dilute hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Hydrolysis: Chlorambucil and ethanol.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Substituted esters with different functional groups.
科学的研究の応用
Chlorambucil Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and DNA replication.
Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
作用機序
Chlorambucil Ethyl Ester exerts its effects by interfering with DNA replication and inducing DNA damage. This leads to cell cycle arrest and apoptosis through the accumulation of cytosolic p53 and activation of Bcl-2-associated X protein, an apoptosis promoter . The compound targets rapidly dividing cells, making it effective against cancer cells.
類似化合物との比較
Similar Compounds
Chlorambucil: The parent compound, used in chemotherapy.
Melphalan: Another alkylating agent with similar properties.
Cyclophosphamide: A widely used chemotherapeutic agent with a different mechanism of activation.
Uniqueness
Chlorambucil Ethyl Ester is unique due to its ester group, which can influence its pharmacokinetic properties, such as solubility and absorption. This modification can potentially reduce side effects and improve therapeutic outcomes compared to Chlorambucil .
特性
分子式 |
C16H23Cl2NO2 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
ethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C16H23Cl2NO2/c1-2-21-16(20)5-3-4-14-6-8-15(9-7-14)19(12-10-17)13-11-18/h6-9H,2-5,10-13H2,1H3 |
InChIキー |
XHMWSXLDNNNEPC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCCC1=CC=C(C=C1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)


![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412561.png)
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)




![7-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13412587.png)
![(3aR,5R,6aS)-5-hydroxy-4-[(3R)-3-hydroxy-5-phenylpentyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13412588.png)



